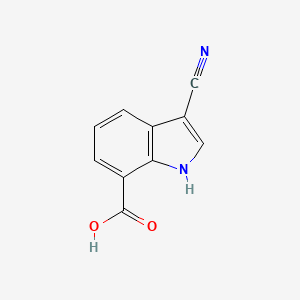

3-cyano-1H-indole-7-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASYGXNFLWEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292413 | |

| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-25-0 | |

| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyano-1H-indole-7-carboxylic Acid: A Technical Guide to a Key Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-1H-indole-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indole scaffold, combined with the electron-withdrawing cyano group and the carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its role as a core scaffold in the development of potent and selective inhibitors of key biological targets, including the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the N6-methyladenosine (m6A) methyltransferase METTL3. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .

| Property | Value | Reference |

| CAS Number | 443144-25-0 | |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N |

Synthesis

General Experimental Protocol for the Synthesis of 1,2-Disubstituted-3-cyanoindoles

This protocol describes a general method for the synthesis of 1,2-disubstituted-3-cyano indoles from the corresponding N-(o-tolyl)benzamides.[1][2]

Materials:

-

Substituted N-(o-tolyl)benzamide (starting material)

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Screw-cap vial

-

Magnetic stir bar

-

Oil bath

Procedure:

-

To a screw-cap vial equipped with a magnetic stir bar, add the starting N-(o-tolyl)benzamide (0.5 mmol), potassium cyanide (2 mmol, 4 equivalents), and DMSO (1 mL).

-

Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.

-

After 12 hours, add DBN (1.5 mmol, 3 equivalents) to the reaction mixture and continue stirring at 100 °C for an additional 12 hours.

-

After the reaction is complete, pour the mixture into water and extract the product with dichloromethane (3 x portions).

-

Combine the organic layers and wash them three times with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,2-disubstituted-3-cyanoindole.

Logical Workflow for the Synthesis of 3-Cyanoindoles:

References

An In-depth Technical Guide to 3-cyano-1H-indole-7-carboxylic acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and key biological applications, with a particular focus on its role as a scaffold for the development of potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided, alongside visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is an indole derivative characterized by a nitrile group at the C3 position and a carboxylic acid group at the C7 position of the indole ring.

Chemical Structure:

Molecular Formula: C₁₀H₆N₂O₂[1][2]

Molecular Weight: 186.17 g/mol [1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 443144-25-0 | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N | [1] |

| InChI | InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14) | |

| Appearance | White to off-white powder (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

-

¹H NMR: Aromatic protons on the indole ring are expected to appear in the range of 7.0-8.5 ppm. The proton on the indole nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The proton on the carboxylic acid group would also be a broad singlet, typically in the region of 12-13 ppm.

-

¹³C NMR: The carbon of the nitrile group (C≡N) is expected to resonate around 115-120 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the 165-185 ppm region. The aromatic carbons of the indole ring will appear between 110 and 140 ppm.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹), and a sharp C≡N stretch from the nitrile group (around 2220-2260 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 186.17. Common fragmentation patterns for indole carboxylic acids involve the loss of water (H₂O) and carbon monoxide (CO).

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted indoles. A common approach involves the construction of the indole ring system followed by functional group modifications. One possible retro-synthetic approach is outlined below.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Proposed Synthesis

A potential synthetic route could involve the Fischer indole synthesis from a suitably substituted phenylhydrazine and an α-ketoester, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-cyano-1H-indole-7-carboxylate

-

Reactants: (2-methoxycarbonylphenyl)hydrazine and ethyl 2-cyano-3-oxobutanoate.

-

Procedure:

-

Dissolve (2-methoxycarbonylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl 2-cyano-3-oxobutanoate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield methyl 3-cyano-1H-indole-7-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Reactant: Methyl 3-cyano-1H-indole-7-carboxylate.

-

Procedure:

-

Suspend methyl 3-cyano-1H-indole-7-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 equivalents).

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to a pH of 2-3.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

-

Biological Activity and Drug Development Applications

While initially investigated in the context of various signaling pathways, the primary and most well-documented biological application of this compound is as a molecular scaffold for the development of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

3.1. Allosteric Inhibition of IGF-1R

Research has demonstrated that derivatives of this compound are potent and selective allosteric inhibitors of IGF-1R.[3][4] One notable example is this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, which exhibits nanomolar biochemical and micromolar cellular activity against IGF-1R.[3][4]

These inhibitors bind to a pocket adjacent to the ATP-binding site, known as a type III binding site, inducing a conformational change in the receptor that leads to its inactivation.[1] This allosteric mechanism of action is a promising strategy for achieving high selectivity over the closely related insulin receptor (IR), thereby minimizing potential off-target effects.

Table 2: Biological Activity of a this compound Derivative against IGF-1R

| Compound | Biochemical IC₅₀ (IGF-1R) | Cellular IC₅₀ (p-IGF-1R) | Reference |

| {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide derivative | 0.4 µM | 2.2 µM | [1] |

3.2. IGF-1R Signaling Pathway

The IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in various cancers.

Diagram 2: Simplified IGF-1R Signaling Pathway and Point of Inhibition

Caption: Inhibition of the IGF-1R signaling pathway by a derivative.

Experimental Protocols

4.1. Biochemical IGF-1R Kinase Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds against the IGF-1R kinase domain.

Diagram 3: Workflow for Biochemical IGF-1R Kinase Assay

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-cyano-1H-indole-7-carboxylic acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action of 3-cyano-1H-indole-7-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established activities of structurally similar indole derivatives and compounds synthesized using this core scaffold. The information presented herein is intended to infer a probable mechanism of action and guide future research.

Executive Summary

This compound is a versatile chemical scaffold utilized as a building block in the synthesis of biologically active molecules.[1] While the specific mechanism of action for this compound itself is not extensively documented, analysis of its derivatives points towards primary inhibitory activities against two key enzyme families: Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases, particularly the Insulin-like Growth Factor-1 Receptor (IGF-1R). This guide will delve into the inferred mechanisms, supported by data from related compounds, and provide detailed experimental protocols for assessing these activities.

Inferred Mechanisms of Action

PARP Inhibition

A significant number of indole-based compounds, including derivatives of this compound, have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP).[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[4][5]

Signaling Pathway:

The primary mechanism of action of PARP inhibitors involves disrupting the repair of DNA single-strand breaks (SSBs).[5] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[4]

Caption: PARP Inhibition Signaling Pathway.

IGF-1R Allosteric Inhibition

Derivatives of this compound have been identified as novel allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6] Allosteric inhibition offers a promising approach for selectively targeting cellular signaling cascades, potentially with higher specificity than traditional ATP-competitive kinase inhibitors.[6]

Signaling Pathway:

IGF-1R is a receptor tyrosine kinase that, upon binding its ligand (IGF-1), autophosphorylates and activates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. An allosteric inhibitor would bind to a site on the receptor distinct from the ligand-binding or ATP-binding sites, inducing a conformational change that prevents receptor activation and subsequent downstream signaling.

Caption: Allosteric Inhibition of IGF-1R Signaling.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of representative indole-based compounds against PARP and IGF-1R.

| Compound Class | Target | Assay Type | IC50 / Ki | Reference |

| 7-azaindole-1-carboxamides | PARP-1 | Enzyme Inhibition | IC50 = 0.07 µM | [7] |

| This compound derivative | IGF-1R | Biochemical Assay | Nanomolar Range | [6] |

| This compound derivative | IGF-1R | Cellular Assay | Micromolar Range | [6] |

| 3-Substituted 1H-indole-2-carboxylic acid derivative | CysLT1 | Antagonist Activity | IC50 = 0.0059 µM | [8] |

Detailed Experimental Protocols

PARP Inhibition Assay (Homogeneous, Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

Workflow:

Caption: Workflow for a PARP Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).

-

Dilute PARP-1 enzyme, histones, and biotinylated NAD+ in the reaction buffer to desired concentrations.

-

Prepare serial dilutions of the test compound (e.g., starting from 100 µM).

-

-

Reaction Setup:

-

In a 384-well plate, add the test compound, PARP-1 enzyme, and histones.

-

Initiate the reaction by adding biotinylated NAD+.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a development reagent containing streptavidin-europium and an anti-poly(ADP-ribose) antibody conjugated to a fluorescent acceptor.

-

Incubate for a further 60 minutes to allow for the development of the detection signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

IGF-1R Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method for measuring the binding of a test compound to the IGF-1R kinase domain.

Workflow:

Caption: Workflow for an IGF-1R Kinase Binding Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test compound.

-

-

Reaction Setup:

-

In a suitable microplate, combine the IGF-1R kinase, a europium-labeled anti-tag antibody, and the test compound.

-

Add a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647 labeled).

-

-

Incubation:

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Read the TR-FRET signal on a compatible plate reader. The signal will be low if the test compound displaces the tracer from the kinase's ATP binding site.

-

Calculate the percent inhibition and determine the IC50 or Ki value.

-

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of potent inhibitors targeting key enzymes in oncology and other therapeutic areas. The inferred mechanisms of action, primarily through PARP and IGF-1R inhibition, highlight its potential in precision medicine.

Future research should focus on:

-

Direct Mechanistic Studies: Performing direct binding and enzymatic assays with this compound to unequivocally determine its primary targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity for either PARP or IGF-1R.

-

Cell-Based and In Vivo Studies: Progressing lead compounds into more complex biological systems to validate their mechanism of action and assess their therapeutic potential.

-

Exploration of Other Targets: Given the versatility of the indole nucleus, screening against a broader panel of kinases and other enzyme classes may reveal novel activities.

References

- 1. Cas 443144-25-0,1H-Indole-7-carboxylic acid, 3-cyano- | lookchem [lookchem.com]

- 2. WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 3-cyano-1H-indole-7-carboxylic acid derivatives.

An In-depth Technical Guide on the Biological Activity of 3-Cyano-1H-indole-7-carboxylic Acid Derivatives as Allosteric IGF-1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of a novel class of this compound derivatives. These compounds have been identified as potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology. This document summarizes their quantitative inhibitory activities, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2] Its signaling pathways, including the PI3K/Akt and Ras-MAPK pathways, are often dysregulated in various cancers, making IGF-1R an attractive therapeutic target.[1][3] Allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, offer a promising strategy for achieving high selectivity against other kinases, particularly the highly homologous Insulin Receptor (InsR).[4][5]

A novel class of allosteric IGF-1R inhibitors based on the this compound scaffold has been discovered.[4][5] The lead compound, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar biochemical potency and micromolar activity in cellular assays, with excellent selectivity over the Insulin Receptor.[4][5]

Quantitative Biological Data

The inhibitory activities of a series of this compound derivatives were evaluated in both biochemical and cellular assays against IGF-1R and the closely related InsR. The data, presented as IC50 values, are summarized in the table below for comparative analysis.

| Compound ID | Modification | IGF-1R IC50 (µM) [Biochemical] | InsR IC50 (µM) [Biochemical] | Selectivity (InsR/IGF-1R) | IGF-1R IC50 (µM) [Cellular, MCF-7] | InsR IC50 (µM) [Cellular] |

| 2 | 7-yl-indole amide | 2.5 | >50 | >20 | 4.5 | >30 |

| 3 | 4-yl-indole amide | 6.0 | 35 | 5.8 | 40 | >30 |

| 7 | 7-yl-indole, 5-F | 1.8 | 2.5 | 1.4 | 4.1 | >30 |

| 10 | 7-yl-indole, 3-CN | 0.22 | 5.0 | 23 | 5.0 | >30 |

| 11 | 7-yl-indole, 3-Cl | 0.35 | 5.0 | 14 | 2.2 | >30 |

| 12 | 7-yl-indole, 3-Br | 0.45 | 6.0 | 13 | 4.0 | >30 |

Data extracted from ACS Med. Chem. Lett. 2010, 1, 5, 199–203.[4]

Experimental Protocols

Recombinant IGF-1R and InsR Biochemical Assay

This protocol describes the in vitro kinase assay to determine the biochemical potency of the inhibitors.

-

Enzyme and Substrate Preparation: Recombinant human GST-IGF-1R kinase and a biotinylated peptide substrate are used.[2]

-

Reaction Mixture: The assay is typically performed in a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50µM DTT.[6]

-

Inhibitor Addition: The this compound derivatives are dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by adding ATP. The mixture is incubated for a set period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[6]

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent assay kit such as ADP-Glo™.[6] Alternatively, the phosphorylated substrate can be detected using a phospho-tyrosine antibody in a DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[2]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IGF-1R Phosphorylation Assay (MCF-7 Cells)

This protocol outlines the cell-based assay to assess the inhibition of IGF-1R autophosphorylation in a cellular context.

-

Cell Culture: Human breast cancer cells (MCF-7), which endogenously express IGF-1R, are cultured in appropriate media until they reach a suitable confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test compounds for a defined time.

-

IGF-1 Stimulation: The cells are then stimulated with a sub-maximal concentration of IGF-1 (e.g., ~7.0 ng/mL) for a short period (e.g., 20 minutes) to induce IGF-1R autophosphorylation.[3]

-

Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.

-

Phospho-IGF-1R Detection: The level of phosphorylated IGF-1R is quantified using a capture ELISA (Enzyme-Linked Immunosorbent Assay).[4] In this assay, a capture antibody binds total IGF-1R, and a detection antibody specific for the phosphorylated tyrosine residues is used for quantification.

-

Data Analysis: The IC50 values are determined by analyzing the dose-response curve of inhibitor concentration versus the level of IGF-1R phosphorylation.

Signaling Pathways and Experimental Visualization

Allosteric Inhibition of the IGF-1R Signaling Pathway

The this compound derivatives act as allosteric inhibitors of IGF-1R. They bind to a site distinct from the ATP-binding pocket, leading to a conformational change that prevents the receptor's kinase activity. This, in turn, blocks the downstream signaling cascades responsible for cell proliferation and survival.

Caption: Allosteric inhibition of the IGF-1R signaling pathway.

Workflow for Biochemical IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50 values for the inhibitors.

References

- 1. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]

- 2. HTScan® IGF-1 Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allosteric IGF-1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

The Emergence of 3-Cyano-1H-indole-7-carboxylic Acid Derivatives as Allosteric IGF-1R Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-1H-indole-7-carboxylic acid has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive review of the available literature on this compound, with a primary focus on its role as a precursor to potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details the synthesis, biological activity, and mechanism of action of its derivatives, offering valuable insights for researchers in oncology and drug discovery.

Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₂.[1][2] While a detailed, publicly available synthesis protocol for this specific molecule is not readily found in the literature, a plausible synthetic route can be conceptualized based on the availability of its methyl ester, methyl 3-cyano-1H-indole-7-carboxylate. The synthesis would likely involve the hydrolysis of this ester under basic or acidic conditions to yield the desired carboxylic acid. The general synthetic scheme for related 3-cyanoindoles often involves the reaction of an appropriately substituted indole with a cyanating agent.

Biological Activity: Allosteric Inhibition of IGF-1R

The primary therapeutic relevance of this compound lies in its use as a scaffold for the synthesis of allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key signaling protein implicated in cancer cell proliferation, survival, and resistance to therapy.

A seminal study by Velcicky et al. identified a derivative, This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (referred to as compound 10 in their research), as a potent, nanomolar allosteric inhibitor of IGF-1R.[3][4][5] This compound demonstrated high biochemical potency and selectivity for IGF-1R over the closely related Insulin Receptor (InsR).

Quantitative Data on IGF-1R Inhibition

The inhibitory activities of compound 10 and its analogs were determined using a biochemical kinase assay and a cellular phosphorylation assay. The key quantitative data are summarized in the table below.

| Compound Number | R¹ | R² | R³ | R⁴ | IGF-1R IC₅₀ (μM) | InsR IC₅₀ (μM) | p-IGF-1R (cellular) IC₅₀ (μM) |

| 2 | H | H | H | H | 2.5 | 10 | 10 |

| 4 | F | H | H | H | 1.0 | 5.0 | 5.0 |

| 5 | OMe | H | H | H | 2.0 | 10 | 10 |

| 6 | Cl | H | H | H | 1.5 | 10 | 7.0 |

| 7 | H | F | H | H | 2.0 | 2.8 | 4.0 |

| 8 | H | H | F | H | 1.5 | 5.0 | 3.0 |

| 9 | H | H | H | F | 1.0 | 5.0 | 2.2 |

| 10 | H | H | CN | H | 0.4 | 9.0 | 3.5 |

| 11 | F | H | CN | H | 0.2 | 2.8 | 3.0 |

| 12 | H | H | H | CN | 3.5 | >30 | 40 |

Data extracted from Velcicky et al., ACS Med Chem Lett. 2010.[4]

Experimental Protocols

Synthesis of this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (Compound 10)

A detailed experimental protocol for the synthesis of the lead compound is provided in the supplementary information of the pivotal study. The synthesis involves the coupling of this compound with a piperidine-containing amine.

Workflow for the Synthesis of Compound 10

Caption: Synthetic workflow for the amide coupling reaction.

Biochemical IGF-1R Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

The biochemical potency of the inhibitors was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.

Materials:

-

IGF-1R kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (serially diluted)

-

384-well plate

-

Plate reader capable of TR-FRET detection

Protocol:

-

Prepare a 3X solution of the test compound in Kinase Buffer A.

-

Prepare a 3X mixture of the IGF-1R kinase and the Eu-labeled antibody in Kinase Buffer A.

-

Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET capable plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ values from the dose-response curves.

Workflow for the LanthaScreen® Assay

Caption: Workflow for the IGF-1R biochemical kinase assay.

Cellular Phospho-IGF-1R ELISA

The cellular activity of the inhibitors was assessed by measuring the inhibition of IGF-1-induced IGF-1R phosphorylation in a cellular context (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

Cell culture medium and serum

-

IGF-1 ligand

-

Test compounds (serially diluted)

-

Lysis buffer

-

ELISA plate pre-coated with an IGF-1R capture antibody

-

Detection antibody specific for phosphorylated IGF-1R (e.g., anti-phospho-Tyr1135/1136)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader for absorbance measurement

Protocol:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the cells with IGF-1 (e.g., 10 ng/mL) for 10-15 minutes.

-

Aspirate the medium and lyse the cells.

-

Transfer the cell lysates to the ELISA plate pre-coated with the IGF-1R capture antibody and incubate.

-

Wash the plate and add the anti-phospho-IGF-1R detection antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Determine the IC₅₀ values from the dose-response curves.

IGF-1R Signaling Pathway

IGF-1R activation by its ligand, IGF-1, triggers a cascade of intracellular signaling events that are crucial for cell growth and survival. The two primary downstream pathways are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Allosteric inhibitors, such as the derivatives of this compound, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents kinase activation and subsequent downstream signaling.

Caption: The IGF-1R signaling pathway and the point of allosteric inhibition.

Conclusion

This compound serves as a valuable building block for the development of a novel class of allosteric IGF-1R inhibitors. The lead compound derived from this scaffold exhibits nanomolar potency and high selectivity, making it a promising candidate for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers aiming to explore and expand upon this important area of cancer drug discovery.

References

Discovery of 3-cyano-1H-indole-7-carboxylic acid as a Potent and Selective Allosteric IGF-1R Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical whitepaper details the discovery and characterization of a novel class of allosteric inhibitors of IGF-1R, with a focus on the lead compound, 3-cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide. This document provides a comprehensive overview of the quantitative biochemical and cellular data, detailed experimental methodologies, and a visual representation of the underlying biological pathways and discovery workflow.

Introduction

The development of selective kinase inhibitors presents a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising strategy to achieve greater selectivity. This guide focuses on a series of indole-butyl-amine derivatives that were identified as allosteric inhibitors of IGF-1R. Through systematic structure-activity relationship (SAR) studies, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, herein referred to as compound 10 , emerged as a potent and selective inhibitor with nanomolar biochemical activity.[1][2][3]

IGF-1R Signaling Pathway

The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event induces a conformational change in the receptor, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers the recruitment of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. Phosphorylated IRS and Shc act as docking sites for downstream signaling molecules, leading to the activation of two major pathways: the PI3K/Akt/mTOR pathway, which is predominantly involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which primarily regulates gene expression and cell growth.

Figure 1: IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory activity of the lead compound 10 and its analogs was evaluated using both a biochemical recombinant enzyme assay and a cell-based assay measuring IGF-1R phosphorylation in MCF-7 breast cancer cells. The data are summarized below.

Table 1: Biochemical IC50 Values against IGF-1R and InsR

| Compound | R | X | Y | Z | IGF-1R IC50 (µM)[2][3] | InsR IC50 (µM)[2][3] | Selectivity (InsR/IGF-1R) |

| 1 | H | H | H | H | 10 | >30 | >3 |

| 2 | H | H | H | H | 2.5 | >30 | >12 |

| 3 | H | H | H | H | 6.0 | 1.0 | 0.17 |

| 4 | CH₃ | H | H | H | 2.7 | >30 | >11 |

| 5 | C₂H₅ | H | H | H | 3.6 | >30 | >8.3 |

| 6 | H | H | H | CHO | 0.9 | 10 | 11.1 |

| 7 | H | H | H | COCH₃ | 4.6 | 6.5 | 1.4 |

| 8 | H | H | H | COCF₃ | 4.0 | 7.5 | 1.9 |

| 9 | H | H | H | CONH₂ | 4.9 | 10 | 2.0 |

| 10 | H | H | H | CN | 0.4 | 9.0 | 22.5 |

| 11 | H | F | H | CN | 0.2 | 11 | 55 |

| 12 | H | H | CN | H | 3.5 | >30 | >8.6 |

Note: The general structure for the compounds is an indole-butyl-piperidine scaffold with substitutions at positions R, X, Y, and Z on the indole rings.

Table 2: Cellular IC50 Values for Inhibition of IGF-1R Phosphorylation in MCF-7 Cells

| Compound | Cellular IGF-1R IC50 (µM)[2][3] |

| 1 | 40 |

| 2 | 13 |

| 3 | 20 |

| 4 | 10 |

| 5 | 15 |

| 6 | 3.5 |

| 7 | 10 |

| 8 | 8.0 |

| 9 | 10 |

| 10 | 2.2 |

| 11 | 2.5 |

| 12 | 10 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the discovery and characterization of the this compound based inhibitors.

Biochemical IGF-1R Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant IGF-1R kinase domain. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human IGF-1R kinase domain

-

Biotinylated poly-Glu-Tyr (4:1) substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the IGF-1R enzyme to the wells of the microplate.

-

Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60-90 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for at least 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

-

Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Cellular IGF-1R Phosphorylation Assay (Capture ELISA in MCF-7 Cells)

This assay measures the inhibition of IGF-1-induced autophosphorylation of IGF-1R in a cellular context.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium for starvation

-

Recombinant human IGF-1

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

96-well microplates pre-coated with an anti-IGF-1R capture antibody

-

Detection antibody: anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader for absorbance measurement

Procedure:

-

Seed MCF-7 cells in 96-well culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Transfer the cell lysates to the anti-IGF-1R capture antibody-coated microplate.

-

Incubate for 2 hours at room temperature to allow the receptor to bind to the capture antibody.

-

Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate again to remove unbound detection antibody.

-

Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance values against the compound concentration to calculate the cellular IC50.

Visualization of Experimental and Logical Workflows

Inhibitor Discovery Workflow

The discovery of the this compound based inhibitors followed a structured workflow, beginning with a high-throughput screen and progressing through hit-to-lead optimization and detailed characterization.

Figure 2: Workflow for the Discovery of the Lead Inhibitor.

Mechanism of Allosteric Inhibition

X-ray crystallographic studies of compound 10 in complex with the IGF-1R kinase domain (PDB: 3LW0) revealed that it does not bind to the ATP-binding pocket. Instead, it occupies an allosteric site adjacent to the DFG motif in the activation loop. This binding mode stabilizes an inactive conformation of the kinase, thereby preventing catalysis.

Figure 3: Logical Diagram of Allosteric Inhibition.

Conclusion

The discovery of this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide represents a significant advancement in the development of selective IGF-1R inhibitors. The allosteric mechanism of action provides a basis for its high selectivity over the closely related insulin receptor. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and cancer therapeutics. Further optimization of this chemical scaffold could lead to the development of clinical candidates for the treatment of IGF-1R-driven malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Indole Carboxylic Acids

This guide provides a comprehensive overview of the core physicochemical properties of indole carboxylic acids, a class of compounds essential for drug discovery and development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Indole carboxylic acids are characterized by an indole bicyclic structure fused to a carboxylic acid group. The position of the carboxyl group significantly influences the molecule's properties. The most commonly studied isomers are Indole-2-carboxylic acid and Indole-3-carboxylic acid.

General Properties

The fundamental physicochemical properties such as molecular weight, melting point, pKa, and the octanol-water partition coefficient (logP) are critical for predicting a compound's behavior in biological systems.

| Property | Indole-2-carboxylic acid | Indole-3-carboxylic acid |

| CAS Number | 1477-50-5[1] | 771-50-6[2] |

| Molecular Formula | C₉H₇NO₂[1] | C₉H₇NO₂[3] |

| Molecular Weight | 161.16 g/mol [4] | 161.16 g/mol [3][5] |

| Melting Point (°C) | 202-206 | 232-234 (dec.)[2], 206.5[3][6] |

| pKa | Data not available in sources | 3.90 (Predicted)[2] |

| logP | 2.31[4] | 1.99[3][6] |

| Enthalpy of Formation (gas, kJ·mol⁻¹) | -223.6 ± 0.8 (Computed)[7] | -222.2 ± 3.5 (Experimental)[7] |

Solubility

Solubility is a key determinant of bioavailability and formulation feasibility. It is highly dependent on the solvent and temperature.

Table 2.1: Solubility of Indole-2-carboxylic Acid in Various Solvents The solubility of Indole-2-carboxylic acid was measured across a temperature range of 278.15 K to 360.15 K. Data indicates that solubility generally increases with temperature in the tested solvents.[8]

| Solvent |

| Water |

| Methanol |

| Ethanol |

| 1-Propanol |

| 2-Propanol |

| 1-Butanol |

| Ethyl acetate |

| Dichloromethane |

| Toluene |

| 1,4-Dioxane |

| Quantitative data across the full temperature range can be found in the cited literature.[8] |

Table 2.2: Solubility of Indole-3-carboxylic Acid

| Solvent | Solubility | Reference |

| 95% Ethanol | 50 mg/mL | [2] |

| DMSO | 32 mg/mL | [5] |

| Methanol | Soluble | [2] |

| Boiling Water | Insoluble | [2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution after incremental additions of a titrant to determine the acid dissociation constant.

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 for precise pH measurements.[9]

-

Sample Preparation: Prepare a sample solution of the indole carboxylic acid (e.g., 1 mM) in an appropriate solvent.[9] To maintain constant ionic strength, a solution of 0.15 M potassium chloride can be used.[9]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide and other gases, ensuring a controlled environment.[9]

-

Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.[9] Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[9]

-

Data Collection: Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH).[9] Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH values against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the pKa of the compound.[10]

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology 1: Shake-Flask Method This is the "gold standard" for logP determination.[11]

-

Preparation: Prepare a solution of the compound in either n-octanol or water (pre-saturate each solvent with the other).[12]

-

Partitioning: Add a known volume of the solution to a flask containing a known volume of the other solvent.

-

Equilibration: Seal the flask and shake it until the compound has fully partitioned between the two phases and equilibrium is reached.[11]

-

Phase Separation: Allow the two phases (n-octanol and water) to separate completely. This can be aided by centrifugation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11][12]

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[13]

Methodology 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) This is a faster, high-throughput method for estimating logP.[14]

-

System Setup: Use a reverse-phase HPLC column (e.g., C18).[15]

-

Calibration: Create a calibration curve by injecting a series of reference compounds with well-established logP values and recording their retention times.[14]

-

Sample Analysis: Inject the indole carboxylic acid sample under the same chromatographic conditions.

-

Calculation: Determine the retention time of the sample and use the calibration curve to interpolate its logP value.

Determination of Aqueous Solubility

Methodology 1: Equilibrium Shake-Flask Method

-

Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.[16]

-

Mixing: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.[16]

-

Analysis: Determine the concentration of the compound in the clear supernatant using an appropriate analytical method (e.g., HPLC, LC-MS).

Methodology 2: Laser Monitoring (Synthetic Method) This technique is used to measure solubility as a function of temperature.[8]

-

Setup: Place a mixture of the solute and solvent in a jacketed glass vessel equipped with a magnetic stirrer and a precise thermometer.

-

Observation: Pass a laser beam through the vessel to a detector.

-

Heating/Cooling: Gradually change the temperature of the mixture.

-

Endpoint Detection: The temperature at which the last solid crystal dissolves (observed by a sharp change in the laser signal) is recorded as the saturation temperature for that specific concentration.[8] This process is repeated for different concentrations to build a solubility curve.

Biological Significance & Signaling Pathways

Indole carboxylic acids are not merely synthetic intermediates; they are biologically active molecules involved in diverse signaling pathways.

-

Neurological Activity: Indole-2-carboxylic acid is a specific and competitive inhibitor of the glycine potentiation of the NMDA-gated current, highlighting its role as an antagonist at the NMDA receptor.[17]

-

Anticancer Potential: Indole-3-carboxylic acid has been shown to be cytotoxic to human lung (A549) and breast (MCF-7) cancer cells.[2] It can also enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[18] Furthermore, novel derivatives of indole-6-carboxylic acid have been developed as inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[19]

-

Plant Biology: In plants like Arabidopsis, derivatives of indole-3-carboxylic acid are synthesized from tryptophan and play a role in pathogen defense.[20]

-

Serotonin Receptor Modulation: Certain derivatives, such as 1-pentyl-indole-3-carboxylic acid (a metabolite of a synthetic cannabinoid), act as partial agonists at the 5-HT2A receptor.[21]

Mandatory Visualizations

Workflow and Pathway Diagrams

The following diagrams, rendered using Graphviz, illustrate key experimental and biological processes related to indole carboxylic acids.

Caption: Workflow for characterization of indole carboxylic acids.

Caption: Plant biosynthesis of ICOOH derivatives from tryptophan.[20]

Caption: Flowchart for classifying compounds by solubility.[22]

References

- 1. Indole-2-carboxylic acid [webbook.nist.gov]

- 2. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. researchgate.net [researchgate.net]

- 19. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 22. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide: 3-cyano-1H-indole-7-carboxylic acid (CAS 443144-25-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-1H-indole-7-carboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry. This document details its physicochemical properties, a plausible synthetic route, spectroscopic characteristics, and its notable role as a core fragment in the development of allosteric inhibitors for the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical target in oncology.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 443144-25-0 | --- |

| Molecular Formula | C₁₀H₆N₂O₂ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of substituted indoles and the cyanation of the indole nucleus, a plausible multi-step synthetic pathway is proposed below. This pathway commences with a commercially available substituted aniline.

Proposed Synthetic Pathway

A potential route to this compound could involve a Fischer indole synthesis followed by a late-stage cyanation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Fischer Indole Synthesis of Methyl 3-methyl-1H-indole-7-carboxylate

This initial step would adapt the classical Fischer indole synthesis.

-

Diazotization: 2-Amino-3-methylbenzoic acid is treated with sodium nitrite and hydrochloric acid at low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Reduction and Hydrazone Formation: The diazonium salt is then reduced, for instance with sodium sulfite, to the corresponding hydrazine. This hydrazine is subsequently reacted with an appropriate keto-ester, such as ethyl pyruvate, to form the hydrazone intermediate.

-

Cyclization: The formed hydrazone is cyclized under acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent) with heating to yield the indole core. The methyl ester can be formed either during this step or in a subsequent esterification of the carboxylic acid.

Step 2: Benzylic Bromination

The methyl group at the 3-position of the indole is susceptible to radical bromination.

-

Methyl 3-methyl-1H-indole-7-carboxylate would be dissolved in a suitable solvent like carbon tetrachloride.

-

N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

-

The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The product, methyl 3-(bromomethyl)-1H-indole-7-carboxylate, is then isolated and purified.

Step 3: Cyanation

The benzylic bromide is converted to the nitrile.

-

The crude methyl 3-(bromomethyl)-1H-indole-7-carboxylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Sodium cyanide or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield methyl 3-cyano-1H-indole-7-carboxylate.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

The methyl 3-cyano-1H-indole-7-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide, is added.

-

The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of structurally similar compounds.

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | Aromatic protons on the indole ring (δ 7.0-8.5 ppm), a singlet for the proton at the 2-position of the indole (δ ~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). The NH proton of the indole would likely appear as a broad singlet (δ >11 ppm). |

| ¹³C NMR | Signals for the aromatic carbons (δ 110-140 ppm), the nitrile carbon (δ ~115-120 ppm), and the carbonyl carbon of the carboxylic acid (δ >165 ppm). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (1680-1710 cm⁻¹), a C≡N stretching band for the nitrile group (~2220-2240 cm⁻¹), and N-H stretching for the indole ring (~3300-3500 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 186.17. |

Biological Activity and Applications

This compound serves as a crucial fragment in the structure of potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[2][3]

Role as an IGF-1R Inhibitor

A derivative, this compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, has been identified as a nanomolar inhibitor of IGF-1R.[2] This compound demonstrates high selectivity for IGF-1R over the closely related insulin receptor (InsR).[2]

| Compound | Target | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay, MCF-7) |

| This compound {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide | IGF-1R | 0.4 µM | 5.0 µM |

| InsR | >30 µM | >30 µM |

IGF-1R Signaling Pathway and Inhibition

The IGF-1R signaling pathway is a key regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in the development and progression of various cancers.

Caption: Simplified IGF-1R signaling pathway and the point of allosteric inhibition.

Allosteric inhibitors, such as the derivative of this compound, bind to a site on the IGF-1R distinct from the ATP-binding pocket. This binding induces a conformational change that prevents the receptor's kinase activity, thereby blocking downstream signaling cascades that promote cancer cell survival and proliferation.

Experimental Protocols for Biological Assays

The inhibitory activity of compounds containing the this compound core is typically assessed through biochemical and cellular assays.

Biochemical IGF-1R Kinase Assay

This assay measures the direct inhibition of the IGF-1R kinase activity.

Caption: Workflow for a biochemical IGF-1R kinase inhibition assay.

Methodology:

-

Reaction Setup: Recombinant human IGF-1R kinase domain is incubated in a buffer containing a specific peptide substrate and ATP.

-

Inhibitor Addition: A dilution series of the test compound (e.g., the amide derivative of this compound) is added to the reaction wells.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

ELISA: An antibody specific to the phosphorylated substrate is used for detection.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody and an Alexa Fluor®-labeled tracer that binds to the kinase. Inhibition is measured by a decrease in the FRET signal.

-

-

Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀) is calculated from the dose-response curve.

Cellular IGF-1R Phosphorylation Assay

This assay measures the ability of an inhibitor to block IGF-1-induced autophosphorylation of the IGF-1R in a cellular context.

Methodology (ELISA-based):

-

Cell Culture: A suitable cancer cell line with high IGF-1R expression, such as the MCF-7 breast cancer cell line, is cultured in microplates.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound.

-

Stimulation: The cells are then stimulated with IGF-1 to induce IGF-1R autophosphorylation.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

ELISA:

-

The cell lysates are added to microplate wells coated with a capture antibody that binds to the total IGF-1R protein.

-

A detection antibody that specifically recognizes the phosphorylated form of IGF-1R (e.g., at tyrosine residues 1131, 1135, and 1136) is then added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for signal generation with a suitable substrate.

-

-

Data Analysis: The absorbance is measured, and the IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in IGF-1R phosphorylation, is determined.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its incorporation into more complex molecules has led to the discovery of potent and selective allosteric inhibitors of IGF-1R, a key target in cancer therapy. The synthetic routes, while not explicitly detailed for this specific molecule, can be reasonably proposed based on established indole chemistry. The predicted spectroscopic data provide a basis for the characterization of this compound. Further research into the synthesis and biological applications of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

Spectroscopic and Synthetic Profile of 3-cyano-1H-indole-7-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3-cyano-1H-indole-7-carboxylic acid. Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this specific compound, this guide presents a combination of data from commercially available sources, predicted values based on established chemical principles, and general experimental protocols. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| CAS Number | 443144-25-0 |

| Appearance | Expected to be a solid |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established spectroscopic principles and data for structurally related compounds.

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~11.5 | br s | 1H | N-H (indole) |

| ~8.3 | s | 1H | H-2 |

| ~8.0 | d | 1H | H-4 |

| ~7.8 | d | 1H | H-6 |

| ~7.3 | t | 1H | H-5 |

¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~138 | C-7a |

| ~132 | C-2 |

| ~129 | C-6 |

| ~125 | C-3a |

| ~124 | C-4 |

| ~121 | C-5 |

| ~118 | C≡N (Nitrile) |

| ~115 | C-7 |

| ~101 | C-3 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H Stretch (Indole) |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| 2230-2210 | Medium, Sharp | C≡N Stretch (Nitrile) |

| 1720-1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 186 | [M]⁺ |

| 169 | [M-OH]⁺ |

| 141 | [M-COOH]⁺ |

| 114 | [M-COOH-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A plausible synthetic route involves the Fischer indole synthesis followed by functional group manipulations.

Step 1: Synthesis of methyl 1H-indole-7-carboxylate

-

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as toluene, add a solution of glyoxylic acid (1.1 equivalents) in water.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 1H-indole-7-carboxylate.

Step 2: Cyanation of methyl 1H-indole-7-carboxylate

-

Dissolve methyl 1H-indole-7-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a cyanating agent such as N-cyanosuccinimide (NCS) (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-cyano-1H-indole-7-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve methyl 3-cyano-1H-indole-7-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integration values.

-

-

IR Spectroscopy:

-

Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Obtain the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern.

-

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its chemical structure.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the Safety and Handling of 3-cyano-1H-indole-7-carboxylic acid

Disclaimer: The toxicological and safety data for 3-cyano-1H-indole-7-carboxylic acid have not been fully investigated. This guide is based on information available for structurally related indole derivatives and general principles of laboratory safety. All personnel handling this compound should exercise caution and adhere to strict safety protocols.

This technical guide provides a comprehensive overview of the known safety and handling considerations for this compound, a compound utilized in pharmaceutical research and drug development.[1] Given the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this document compiles and extrapolates information from related indole compounds to offer the best available guidance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 443144-25-0 | [2][3] |

| Molecular Formula | C₁₀H₆N₂O₂ | [2] |

| Molecular Weight | 186.17 g/mol | [2] |

| Appearance | White powder | - |

| Purity | >95% | - |

Hazard Identification and Classification

A definitive GHS classification for this compound is not widely available. However, based on the hazard classifications of structurally similar indole carboxylic acids, the following potential hazards should be considered.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Signal Word: Warning[4]

Pictograms:

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage temperature is 2-8°C. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment